2,2,2-Trifluoro-1-indol-1-ylethanone
Overview
Description
2,2,2-Trifluoro-1-indol-1-ylethanone is a chemical compound with the molecular formula C10H6F3NO. It is an indole derivative, characterized by the presence of a trifluoromethyl group attached to the ethanone moiety.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-indol-1-ylethanone can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under metal-free conditions. This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring . The reaction typically proceeds under mild conditions, making it suitable for industrial-scale production.
Another synthetic route involves the use of trifluoroacetic anhydride (TFAA) and indole in the presence of a base, such as pyridine. This method allows for the efficient introduction of the trifluoromethyl group to the indole nucleus, resulting in the formation of this compound .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-indol-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-indol-1-ylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-indol-1-ylethanone involves its interaction with specific molecular targets and pathways. The indole nucleus of the compound can bind to various receptors and enzymes, modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the suppression of specific biological processes . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects at the cellular level .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-indol-1-ylethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to neurotransmitters like serotonin.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-indol-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBQLNYYQEEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513875 | |
Record name | 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-78-5 | |
Record name | 2,2,2-Trifluoro-1-(1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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